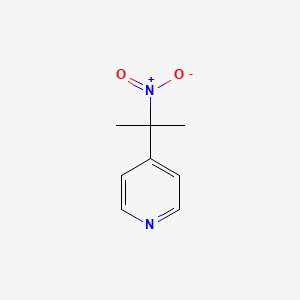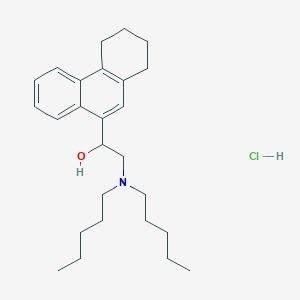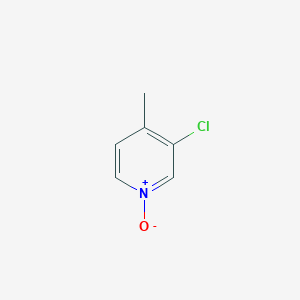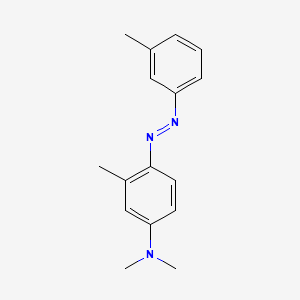![molecular formula C21H16N2O3 B11945424 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- CAS No. 23060-42-6](/img/structure/B11945424.png)
9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a methoxyphenylamino group at the 4-position on the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution: The amino group at the 4-position is substituted with a methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The amino and methoxyphenyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Various functionalized anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for the synthesis of various dyes and pigments.
- Acts as a photoinitiator in polymerization reactions.
Biology:
- Investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Medicine:
- Explored for its antimicrobial and antifungal properties.
- Potential use in photodynamic therapy for cancer treatment.
Industry:
- Utilized in the production of high-performance pigments and dyes for textiles and plastics.
- Employed in the development of organic semiconductors for electronic applications.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
9,10-Anthracenedione, 1-amino-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Used in the synthesis of disperse dyes.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Employed in the production of high-performance pigments.
Uniqueness: 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- is unique due to the presence of both an amino group and a methoxyphenylamino group, which confer distinct chemical and biological properties. Its ability to intercalate DNA and generate ROS makes it a promising candidate for anticancer and photodynamic therapy applications.
Eigenschaften
CAS-Nummer |
23060-42-6 |
|---|---|
Molekularformel |
C21H16N2O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-amino-4-(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-13-8-6-12(7-9-13)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI-Schlüssel |
MMFCPKYGMSQKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















